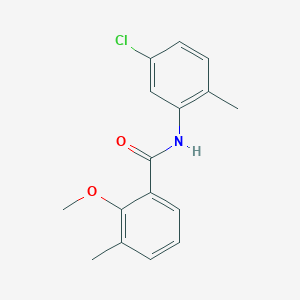![molecular formula C17H19N3O5 B236634 N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide, commonly known as MNPAF, is a synthetic compound that has shown potential in various scientific research applications. MNPAF is a furan derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
MNPAF acts as a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, MNPAF increases the levels of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain. This mechanism of action has been implicated in the therapeutic effects of MNPAF in various disorders, including Parkinson's disease, ADHD, and drug addiction.
Biochemical and Physiological Effects:
MNPAF has been found to have significant biochemical and physiological effects in various animal models. MNPAF has been shown to increase dopamine levels in the brain and to improve motor function in animal models of Parkinson's disease. MNPAF has also been shown to improve attention and cognitive function in animal models of ADHD. Additionally, MNPAF has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPAF has several advantages for lab experiments, including its potency and selectivity for DAT, which allows for precise manipulation of dopamine signaling in the brain. However, MNPAF also has several limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Direcciones Futuras
There are several future directions for research on MNPAF, including the development of novel drugs based on MNPAF for the treatment of various disorders, including Parkinson's disease, ADHD, and drug addiction. Additionally, future research could focus on the optimization of the synthesis method for MNPAF to improve its potency and selectivity for DAT. Finally, future research could investigate the potential therapeutic effects of MNPAF in other disorders, including depression and anxiety.
Métodos De Síntesis
The synthesis of MNPAF involves a multi-step process that includes the reaction of 5-nitro-2-furoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(1-piperidinyl)aniline to form the corresponding amide. The amide is then subjected to methylation using dimethyl sulfate and potassium carbonate to form the final product, MNPAF.
Aplicaciones Científicas De Investigación
MNPAF has shown potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. MNPAF has been found to be a potent and selective inhibitor of the dopamine transporter (DAT) and has been used to study the role of DAT in the brain. MNPAF has also been used in medicinal chemistry research to develop novel drugs for the treatment of various disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propiedades
Nombre del producto |
N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide |
|---|---|
Fórmula molecular |
C17H19N3O5 |
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
N-(5-methoxy-2-piperidin-1-ylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H19N3O5/c1-24-12-5-6-14(19-9-3-2-4-10-19)13(11-12)18-17(21)15-7-8-16(25-15)20(22)23/h5-8,11H,2-4,9-10H2,1H3,(H,18,21) |
Clave InChI |
KTTCQFJAAWFKOH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCCCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
SMILES canónico |
COC1=CC(=C(C=C1)N2CCCCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)

![4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine](/img/structure/B236570.png)


![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)



![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)